Synthesis and characterization of 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine
Synthesis and characterization of 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine
An In-depth Technical Guide to the Synthesis and Characterization of 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine
Abstract
The 1,3,4-thiadiazole moiety is a privileged scaffold in medicinal chemistry, renowned for its wide spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the synthesis and characterization of a key derivative, 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine. We delve into the prevalent synthetic methodologies, offering detailed, field-proven protocols and the chemical rationale behind them. Furthermore, we outline a multi-technique approach for the unambiguous structural elucidation and purity assessment of the title compound. This document is intended to serve as an authoritative resource for researchers engaged in the synthesis of heterocyclic compounds and the development of novel therapeutic agents. The 2-amino-1,3,4-thiadiazole structure, in particular, has emerged as a promising foundation for the development of anticancer agents[1].
Strategic Synthesis of the Core Scaffold
The construction of the 2-amino-5-substituted-1,3,4-thiadiazole ring system is most commonly achieved through the acid-catalyzed cyclization and dehydration of an appropriate carboxylic acid with thiosemicarbazide. This method is efficient, robust, and utilizes readily available starting materials.
Primary Synthetic Pathway: Acid-Catalyzed Cyclocondensation
The reaction proceeds by treating pyridine-3-carboxylic acid (nicotinic acid) with thiosemicarbazide in the presence of a strong acid and dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride[2][3]. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal amino group of thiosemicarbazide. The subsequent intramolecular cyclization, driven by the attack of the sulfur atom on the intermediate imine carbon, followed by dehydration, yields the stable aromatic thiadiazole ring.
A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadiazole have been developed, highlighting the versatility of this scaffold in medicinal chemistry[2].
Experimental Protocol: Synthesis via Sulfuric Acid Catalysis
This protocol is adapted from established literature procedures for its high yield and reliability[4].
Materials:
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1-(Pyridin-3-ylcarbonyl)thiosemicarbazide (precursor, can be pre-formed or generated in situ) or pyridine-3-carboxylic acid and thiosemicarbazide.
-
Concentrated Sulfuric Acid (H₂SO₄)
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50% aqueous Sodium Hydroxide (NaOH)
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Ethyl Acetate
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Magnesium Sulfate (MgSO₄), anhydrous
-
Deionized Water
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, carefully add the starting thiosemicarbazide (e.g., 4.34 mmol) to concentrated sulfuric acid (5 mL).
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Heating: Heat the reaction mixture to 100°C and maintain this temperature for 3 hours. The reaction should be monitored for completion using Thin-Layer Chromatography (TLC)[5].
-
Quenching and Neutralization: Cool the mixture to room temperature in an ice bath. Slowly and carefully add a 50% aqueous solution of sodium hydroxide with constant stirring until the pH of the mixture is approximately 9. This step neutralizes the excess sulfuric acid and precipitates the product.
-
Isolation of Product: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with deionized water to remove any inorganic salts.
-
Aqueous Work-up: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL) to recover any dissolved product.
-
Drying and Concentration: Combine the ethyl acetate extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield a second crop of the product.
-
Final Product: Combine all solid fractions and air dry. This procedure typically yields 2-amino-5-(3-pyridyl)-1,3,4-thiadiazole in high purity and yield (up to 95%)[4].
Self-Validating System & Trustworthiness: The protocol's integrity is maintained by the distinct physical state changes: dissolution in acid, precipitation upon neutralization, and extraction based on solubility. The final purity is confirmed by the characterization methods detailed in Section 2, ensuring the identity of the isolated compound. Alternative methods using phosphorus pentachloride in a solid-phase reaction have also reported high yields of over 91%[6].
Synthesis Pathway Diagram
Caption: Acid-catalyzed condensation of nicotinic acid and thiosemicarbazide.
Comprehensive Characterization and Structural Elucidation
Confirming the identity and purity of the synthesized 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine is critical. A multi-pronged analytical approach is employed, providing orthogonal data points that collectively validate the molecular structure.
Spectroscopic Analysis
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the primary tool for confirming the proton framework of the molecule. The spectrum, typically run in DMSO-d₆, reveals characteristic signals for the pyridine ring protons and the amine protons. The protons on the pyridine ring appear in the aromatic region, with distinct chemical shifts and coupling patterns that confirm the 3-substitution pattern. The two protons of the primary amine typically appear as a broad singlet[4].
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic vibrational frequencies include N-H stretching of the primary amine (around 3100-3300 cm⁻¹), C=N stretching within the thiadiazole ring (around 1620 cm⁻¹), and aromatic C-H stretching[7][8].
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Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (C₇H₆N₄S, MW: 178.22 g/mol )[9][10]. High-resolution mass spectrometry (HRMS) can further provide the exact mass, confirming the elemental composition. The mass spectrum typically shows a prominent molecular ion peak [M]⁺ at m/z = 178[7].
Crystallographic and Physical Analysis
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Single-Crystal X-ray Diffraction: For definitive structural proof, X-ray crystallography provides the precise three-dimensional arrangement of atoms in the solid state. Studies have shown that the title compound crystallizes in a monoclinic system. Such analysis confirms bond lengths, bond angles, and the dihedral angle between the thiadiazole and pyridine rings, which is reported to be 32.42°[9].
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Melting Point Determination: The melting point is a crucial indicator of purity. A sharp and consistent melting range suggests a pure compound.
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Thin-Layer Chromatography (TLC): TLC is used to assess purity and monitor reaction progress, with the purity of the final compound verified by a single spot with a consistent Rf value in an appropriate solvent system (e.g., n-Hexane:Ethyl Acetate)[5].
Summary of Characterization Data
| Technique | Parameter | Expected Result | Reference |
| ¹H NMR | Chemical Shifts (δ, ppm) in DMSO-d₆ | δ 8.9 (d, 1H), 8.6 (dd, 1H), 8.1 (td, 1H), 7.57 (s, 2H, -NH₂), 7.5 (m, 1H) | [4] |
| IR | Vibrational Frequencies (cm⁻¹) | ~3271 (NH₂ stretch), ~1620 (C=N stretch), ~1500 (N-H bend) | [7] |
| MS | Molecular Ion Peak (m/z) | 178 [M]⁺ | [7] |
| X-ray Crystal | Crystal System | Monoclinic | [9] |
| X-ray Crystal | Cell Parameter (a) | 11.066 Å | [9] |
| X-ray Crystal | Cell Parameter (b) | 7.2380 Å | [9] |
| X-ray Crystal | Cell Parameter (c) | 11.271 Å | [9] |
| X-ray Crystal | Cell Angle (β) | 116.79° | [9] |
Characterization Workflow Diagram
Caption: A typical workflow for the purification and characterization of the target compound.
Significance and Applications in Drug Discovery
The 1,3,4-thiadiazole nucleus is a cornerstone in the design of new therapeutic agents due to its favorable electronic properties, metabolic stability, and ability to act as a hydrogen bond acceptor and donor. Derivatives of this scaffold are known to possess a broad range of biological effects, including antibacterial, anti-inflammatory, anticonvulsant, and anticancer activities[2][5].
The inclusion of the pyridine ring in 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine is of particular strategic importance. The pyridine nitrogen can act as a key hydrogen bond acceptor, enabling specific interactions with biological targets such as enzyme active sites. This structural motif is explored in the development of targeted therapies, including kinase inhibitors for oncology, by interacting with ATP-binding pockets[11]. Research into related structures has demonstrated their potential as macrofilaricidal compounds for treating filarial infections and as antileishmanial agents[12][13]. The 5-aryl-1,3,4-thiadiazol-2-amine scaffold is a well-regarded starting point for the design of novel anticancer drugs[1].
Conclusion
5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine is a synthetically accessible and medicinally relevant heterocyclic compound. The robust and high-yielding synthesis via acid-catalyzed cyclocondensation of nicotinic acid and thiosemicarbazide makes it an attractive building block for chemical libraries. Its structure can be unequivocally confirmed through a standard suite of analytical techniques, including NMR, IR, and mass spectrometry. Given the established biological importance of the 1,3,4-thiadiazole scaffold, this compound represents a valuable platform for the discovery and development of next-generation therapeutic agents.
References
-
5-PYRIDIN-3-YL-[4][6][9]THIADIAZOL-2-YLAMINE synthesis - chemicalbook. 4
-
A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole - ResearchGate.
-
5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine - NIH.
-
Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents.
-
Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands.
-
New 5-(nitroheteroaryl)-1,3,4-thiadiazols containing acyclic amines at C-2: synthesis and SAR study for their antileishmanial activity - Taylor & Francis Online.
-
SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES - Neuroquantology.
-
Process for the production of 2-amino-5-mercapto-1,3,4-thiadiazole - Google Patents.
-
Can anyone help me in the synthesis of 2 amino 1,3,4- thiadiazole from thiosemicarbazone? - ResearchGate.
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity - JOCPR.
-
Application Notes and Protocols for 5-(1,3-Thiazol-4-yl)pyridin-2-amine in Drug Discovery - Benchchem.
-
Conformational search, spectral analysis and electronic properties of 5-(4-Pyridinyl)-1,3,4-thiadiazol-2-amine | Request PDF - ResearchGate.
-
5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of - Growing Science.
-
Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections - ACS Publications.
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - MDPI.
-
1,3,4-Thiadiazole synthesis - Organic Chemistry Portal.
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC.
Sources
- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. 5-PYRIDIN-3-YL-[1,3,4]THIADIAZOL-2-YLAMINE synthesis - chemicalbook [chemicalbook.com]
- 5. neuroquantology.com [neuroquantology.com]
- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 7. brieflands.com [brieflands.com]
- 8. growingscience.com [growingscience.com]
- 9. 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
